Product packaging for Oxolane-2-thione(Cat. No.:CAS No. 39700-44-2)

Oxolane-2-thione

Cat. No.: B8775458
CAS No.: 39700-44-2
M. Wt: 102.16 g/mol
InChI Key: WOQPIIAJLDWJCH-UHFFFAOYSA-N
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Description

Oxolane-2-thione (CAS 39700-44-2) is a heterocyclic compound with the molecular formula C4H6OS and a molecular weight of 102.15 g/mol . This organosulfur compound, featuring a thione group, serves as a valuable building block in synthetic organic chemistry. While direct studies on this compound are limited, its structural analogs, such as 1,3-oxathiolane-2-thiones, are recognized for their utility in chemical synthesis . These related compounds are frequently employed in ring-opening reactions and as precursors for the preparation of more complex molecular architectures. The compound is part of a class of molecules that show relevance in fundamental research, including studies on novel ring-opening polymerization processes for biodegradable materials and the development of new chiral auxiliaries . Researchers value this scaffold for exploring sulfur chemistry and constructing sulfur-containing heterocycles. This product is intended for research purposes in a controlled laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6OS B8775458 Oxolane-2-thione CAS No. 39700-44-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39700-44-2

Molecular Formula

C4H6OS

Molecular Weight

102.16 g/mol

IUPAC Name

oxolane-2-thione

InChI

InChI=1S/C4H6OS/c6-4-2-1-3-5-4/h1-3H2

InChI Key

WOQPIIAJLDWJCH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=S)OC1

Origin of Product

United States

Synthetic Methodologies for Oxolane 2 Thione and Its Derivatives

Direct Thionation Strategies from Oxygen Analogs

The most straightforward method for preparing oxolane-2-thione involves the conversion of the carbonyl group of γ-butyrolactone into a thiocarbonyl group. This transformation is typically achieved using various thionating agents.

Application of Phosphorus Pentasulfide (P₄S₁₀) in this compound Synthesis

Phosphorus pentasulfide (P₄S₁₀) is a classical and widely used reagent for the thionation of carbonyl compounds, including lactones. researchgate.netcaltech.edu The reaction generally involves heating the lactone with P₄S₁₀ in an inert solvent such as toluene (B28343) or xylene. researchgate.net The reactivity of P₄S₁₀ is often enhanced by the addition of other reagents. For instance, a combination of P₄S₁₀ and hexamethyldisiloxane (B120664) (HMDO) has been shown to be an efficient system for the thionation of lactones, often providing yields comparable or superior to other methods. nih.govacs.orgaudreyli.com This combination has the advantage of a simpler workup procedure, where byproducts can be removed by hydrolysis or filtration, avoiding the need for chromatography. nih.govacs.orgaudreyli.com

The use of P₄S₁₀ supported on alumina (B75360) (Al₂O₃) has also been reported as an effective method for the thionation of amides, suggesting its potential applicability to lactones with the benefit of being an inexpensive and easy-to-handle solid-supported reagent. researchgate.net Microwave irradiation has been employed to accelerate the thionation reaction using P₄S₁₀/HMDO, leading to improved selectivity and yields. researchgate.net

Utilization of Lawesson's Reagent for Selective Thionation

Lawesson's reagent (LR) is another prominent thionating agent frequently employed for the conversion of carbonyls to thiocarbonyls. caltech.eduresearchgate.netorganic-chemistry.org It is often considered a milder alternative to P₄S₁₀ and can be particularly effective for the thionation of lactones like γ-butyrolactone and its derivatives. researchgate.netscite.ainih.gov The reaction is typically carried out by refluxing the lactone with Lawesson's reagent in a suitable solvent. nih.gov

While effective, a drawback of using Lawesson's reagent is the formation of a phenylthioxophosphine oxide byproduct, which can complicate purification and potentially lead to polymerization or the generation of hydrogen sulfide. researchgate.net Despite this, Lawesson's reagent remains a valuable tool for the synthesis of thionolactones due to its generally good yields and milder reaction conditions compared to P₄S₁₀ alone. caltech.eduorganic-chemistry.org Computational studies have provided insight into the mechanism of thionation with Lawesson's reagent, suggesting a two-step process involving a cycloaddition followed by a cycloreversion. acs.org

Table 1: Comparison of Thionating Agents for Lactones

Reagent/System Advantages Disadvantages Key Findings & Citations
P₄S₁₀ Readily available, classical reagent. Often requires harsh conditions and can lead to side reactions. caltech.edu A foundational reagent for thionation. researchgate.netcaltech.edu
P₄S₁₀ / HMDO High efficiency, simple hydrolytic workup, avoids chromatography. nih.govacs.orgaudreyli.com Requires dry conditions. caltech.edu Yields are comparable or superior to Lawesson's reagent for many lactones. nih.govacs.orgaudreyli.com
P₄S₁₀ / Al₂O₃ Inexpensive, solid-supported reagent, simple workup. researchgate.net Primarily reported for amides, applicability to lactones may vary. An efficient system for thionation of long-chain amides. researchgate.net
Lawesson's Reagent (LR) Milder than P₄S₁₀, generally good yields. caltech.eduorganic-chemistry.org Formation of byproducts that complicate purification. researchgate.net Widely used for the synthesis of thionolactones from bio-based lactones. researchgate.netscite.ai
Thiophosphoryl Chloride (PSCl₃) Can act as both a dehydrating and thionating agent. organic-chemistry.orgorganic-chemistry.org Primarily demonstrated for the synthesis of thioamides from oximes. organic-chemistry.org A novel protocol for thionation of carbonyls has been developed using PSCl₃/H₂O/Et₃N. organic-chemistry.org

Employment of Other Thionating Agents (e.g., Thiophosphoryl Chloride)

Besides P₄S₁₀ and Lawesson's reagent, other thionating agents have been explored. Thiophosphoryl chloride (PSCl₃) has been utilized as a dehydrating and thionating agent, particularly in the synthesis of primary benzothioamides from benzaldehyde (B42025) oximes. organic-chemistry.orgorganic-chemistry.org A protocol involving PSCl₃, water, and triethylamine (B128534) has been developed for the thionation of carbonyl compounds, presenting another potential route to this compound. organic-chemistry.org

De Novo Cyclization Routes to the this compound Ring System

An alternative to the thionation of pre-existing lactones is the construction of the this compound ring from acyclic precursors. These methods involve the formation of the heterocyclic ring through intramolecular cyclization or multicomponent reactions.

Intramolecular Cyclization Reactions Involving Carbon-Sulfur Bond Formation

De novo synthesis of the this compound scaffold can be achieved through intramolecular cyclization where a key carbon-sulfur bond is formed. For instance, the reaction of propargyl alcohol with isothiocyanates, mediated by a base like DBU, can lead to the formation of related 1,3-oxathiolane-2-thiones through a 5-exo-dig cyclization. researchgate.net While not directly yielding this compound, this strategy highlights the principle of constructing the sulfur-containing heterocycle via intramolecular cyclization.

Another relevant strategy involves the photochemical acyl thiol-ene reaction, where peptides bearing a thioacid and an alkene can be cyclized to form peptide thiolactones. rsc.org This radical-mediated approach demonstrates a modern method for forming the thiolactone ring under mild conditions. rsc.org Similarly, a sequential acyl thiol-ene and thiolactonization approach has been developed for the synthesis of δ-thiolactones. google.com

Multicomponent Coupling Reactions for this compound Scaffolds

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules in a single step by combining three or more starting materials. nih.govoszk.hu While specific MCRs for the direct synthesis of unsubstituted this compound are not extensively documented in the provided search results, the general principle of MCRs is applicable to the synthesis of substituted thiazolidine-2-thiones and other related sulfur-containing heterocycles. researchgate.netresearchgate.net For example, a three-component reaction of aryl aldehydes, β-dicarbonyl compounds, and thiourea (B124793) can afford 3,4-dihydropyrimidine-2-thiones. oszk.hu The development of a multicomponent reaction specifically tailored for the this compound scaffold could provide a convergent and atom-economical synthetic route. nih.gov

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern organic synthesis increasingly emphasizes the development of methods that are not only efficient but also environmentally benign and suitable for large-scale production. The synthesis of this compound and its derivatives has benefited from these advancements, with progress in catalytic systems, continuous processing, and green reaction conditions.

The efficiency of chemical transformations can be significantly improved through catalysis, which lowers activation energies and allows reactions to proceed under milder conditions with greater selectivity. Both metal-based and organic catalysts (organocatalysts) have been employed in the synthesis of five-membered heterocyclic compounds, including the tetrahydrofuran (B95107) core.

Organocatalysis, in particular, has emerged as a powerful tool. For instance, the synthesis of a related compound, 5-(methacryloyloxy)methyl-1,3-oxathiolane-2-thione, is achieved through a one-pot organocatalytic cycloaddition of glycidyl (B131873) methacrylate (B99206) (GMA) and carbon disulfide (CS₂). This reaction, catalyzed by lithium tert-butoxide (LiOtBu), proceeds with high yields (>85%) under ambient temperature, showcasing the power of organocatalysis to facilitate complex ring-forming reactions efficiently. Similarly, palladium-catalyzed methods have been developed for the diastereoselective synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes, forming both a C-C and a C-O bond in a single transformation. organic-chemistry.org Lewis acids like Sn(OTf)₂ and SnCl₄ have also proven effective in catalyzing the [3+2] cycloaddition of vinylcyclopropanes and aldehydes to produce tetrahydrofuran derivatives with high diastereoselectivity. acs.org

Catalyst TypeExample CatalystReaction TypeSubstratesKey AdvantageReference(s)
OrganocatalystLithium tert-butoxide (LiOtBu)CycloadditionGlycidyl methacrylate + CS₂High yield at ambient temperature
Metal CatalystPalladium(0) complexes[3+2] CycloadditionVinylcyclopropanes + AldehydesHigh diastereoselectivity acs.org
Lewis AcidTin(IV) Chloride (SnCl₄)[3+2] CycloadditionMalonate-derived cyclopropanes + AldehydesAccess to THF derivatives acs.org
Metal CatalystCopper(I) Iodide (CuI)S-arylationFuranose-fused oxazolidine-2-thiones + Aryl iodidesMild conditions, functional group tolerance

Transitioning a synthetic route from laboratory benchtop to industrial scale-up presents numerous challenges, including heat management, reaction time control, and safety, especially for exothermic or hazardous reactions. Flow chemistry, where reactants are continuously pumped through a reactor, offers elegant solutions to these problems and is a key technology for modern pharmaceutical manufacturing. beilstein-journals.org

The high surface-area-to-volume ratio in microreactors or tube reactors allows for superior heat transfer, preventing the formation of hot spots and enabling precise temperature control. beilstein-journals.org This is critical for reactions that are highly exothermic or that involve thermally unstable intermediates. Furthermore, continuous processing improves reproducibility and allows for the safe handling of hazardous reagents by generating and consuming them in situ, minimizing the amount present at any given time. beilstein-journals.org

While specific flow chemistry protocols for this compound are not widely published, the principles are directly applicable. For example, complex multistep syntheses of active pharmaceutical ingredients have been successfully adapted to continuous flow setups. acs.org Suzuki-Miyaura cross-coupling reactions, a common method for creating C-C bonds, have been optimized in flow reactors, demonstrating the technology's robustness for catalytic processes that could be used to create substituted oxolane derivatives. acs.org The generation and use of highly reactive species like organolithium compounds, which often require cryogenic temperatures in batch processes, can be performed at higher temperatures in flow systems due to the precise control over residence time and temperature. beilstein-journals.org Such protocols would be invaluable for the large-scale, safe, and efficient production of this compound and its derivatives.

Green chemistry aims to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. Several techniques have been applied to the synthesis of heterocyclic compounds that align with these principles.

Microwave-assisted synthesis has proven highly effective in dramatically reducing reaction times from hours or days to mere minutes. mdpi.comnih.gov The direct interaction of microwave radiation with polar molecules leads to rapid and uniform heating, often resulting in higher yields and purer products. mdpi.commdpi.com This technique has been successfully used for the efficient synthesis of chiral auxiliaries like oxazolidine-2-thiones from amino alcohols and carbon disulfide. mdpi.com

Ultrasound-assisted synthesis is another energy-efficient method. The acoustic cavitation generated by ultrasound waves creates localized high-pressure and high-temperature zones, which can accelerate reaction rates, particularly in heterogeneous systems. mdpi.comnih.gov This sonochemical approach often leads to higher yields in shorter times compared to conventional methods and has been used to synthesize a wide array of heterocyclic compounds. mdpi.comnih.gov

Solvent-free reactions represent a significant step towards greener synthesis by eliminating the environmental and safety issues associated with organic solvents. chemistrydocs.com Reactions can be conducted by grinding solid reactants together or by heating them to a melt. chemistrydocs.com For example, the synthesis of 1,2,4-thiadiazoles has been achieved under solvent-free conditions, offering a chromatography-free, one-pot process. rsc.org Organocatalytic syntheses of related thiones have also been performed under solvent-free conditions, highlighting the broad applicability of this approach.

Green TechniquePrincipleAdvantagesExample Application AreaReference(s)
Microwave IrradiationDielectric heatingReduced reaction times, higher yields, energy efficiencySynthesis of oxazolidine-2-thione auxiliaries mdpi.comnih.gov
Ultrasound IrradiationAcoustic cavitationAccelerated reaction rates, improved yields, simple workupsSynthesis of various heterocycles mdpi.comnih.govnih.gov
Solvent-Free ConditionsReactions of neat reagentsEliminates solvent waste, reduces cost, simplifies purificationSynthesis of thiadiazoles and oxathiolane-thiones chemistrydocs.comrsc.org

Enantioselective Synthesis of Chiral this compound Analogs (if substituted)

When the this compound ring is substituted, it can contain one or more stereocenters. The synthesis of a single enantiomer is crucial in many applications, particularly in medicinal chemistry, where different enantiomers can have vastly different biological activities. Enantioselective synthesis can be achieved either by inducing asymmetry during a reaction or by separating enantiomers from a racemic mixture.

Asymmetric induction involves the use of a chiral influence to favor the formation of one enantiomer or diastereomer over another. This can be accomplished using chiral catalysts or by temporarily attaching a chiral auxiliary to the substrate.

Chiral auxiliaries are enantiomerically pure compounds that direct the stereochemical course of a reaction. wikipedia.org After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. In the context of thione chemistry, N-acyl oxazolidine-2-thiones and the related thiazolidine-2-thiones are excellent chiral auxiliaries, particularly in asymmetric aldol (B89426) reactions. researchgate.netresearchgate.netscielo.org.mx By attaching these auxiliaries to a carbonyl compound, their rigid, well-defined structure blocks one face of the resulting enolate, forcing incoming electrophiles (like aldehydes) to attack from the less hindered face. This strategy provides high levels of diastereoselectivity, allowing for the controlled construction of new stereocenters. scielo.org.mxnih.gov For example, titanium enolates of N-acetyl (R)-oxazolidin-2-thiones have been used to synthesize trans-2,5-disubstituted tetrahydrofurans with very high diastereomeric ratios (up to 100:0). nih.gov

Organocatalysis also offers powerful methods for asymmetric induction. Chiral amines or bifunctional catalysts can activate substrates to react in a highly stereocontrolled manner. For instance, chiral pyrrolizine-based triheterocycles, which contain a tetrahydrofuran-like ring system, have been synthesized with high enantioselectivity (90–95% ee) and excellent diastereoselectivity (>20:1 dr) using organocatalytic cascade reactions. researchgate.net

Asymmetric StrategyKey ComponentMechanismStereoselectivity AchievedReference(s)
Chiral Auxiliary(R)-oxazolidin-2-thionesFacial blocking of titanium enolatetrans/cis ratio 90:10 to 100:0 nih.gov
Chiral Auxiliary(4S)-benzyl-1,3-thiazolidin-2-oneNon-chelated transition state in aldol reaction'Evans syn' aldol, up to 97:3 dr scielo.org.mx
OrganocatalysisBifunctional squaramideSulfa-Michael/aldol cascadeUp to 92% ee researchgate.net
OrganocatalysisChiral amineCascade aza-Michael–aldol reaction90–95% ee, >20:1 dr researchgate.net

When an enantioselective synthesis is not feasible or provides insufficient purity, a racemic mixture can be separated into its constituent enantiomers through a process called chiral resolution. wikipedia.org

The most common method involves reacting the racemate with an enantiomerically pure compound, known as a chiral resolving agent, to form a pair of diastereomers. wikipedia.org Since diastereomers have different physical properties (e.g., solubility), they can be separated by conventional techniques like fractional crystallization. wikipedia.orgtcichemicals.com After separation, a chemical reaction is used to cleave the resolving agent, liberating the individual enantiomers. This method has been described for the resolution of related heterocyclic systems, such as 2-substituted 4-substituted 1,3-oxathiolanes and chiral quinazolines, demonstrating its practicality for industrial-scale purification. google.comgoogle.com

Other resolution techniques include chiral chromatography, where the racemic mixture is passed through a column containing a chiral stationary phase that interacts differently with each enantiomer, causing them to elute at different times. tcichemicals.com In some cases, a phenomenon known as spontaneous resolution occurs, where the two enantiomers crystallize separately from the racemic solution, a process that was famously used by Louis Pasteur. wikipedia.org

Chemical Reactivity and Mechanistic Investigations of Oxolane 2 Thione

Nucleophilic Acyl Substitution Reactions at the Thiocarbonyl Center

The thiocarbonyl carbon of oxolane-2-thione is electrophilic and susceptible to attack by nucleophiles, leading to nucleophilic acyl substitution reactions. These reactions involve the opening of the ring, followed by subsequent transformations. The general mechanism proceeds through a tetrahedral intermediate. libretexts.org The reactivity of this compound in these substitutions is influenced by the nature of the nucleophile and the reaction conditions.

Aminolysis and Alcoholysis Pathways

Aminolysis involves the reaction of this compound with amines. This reaction is a key method for introducing thiol functionalities into molecules. core.ac.uk The reaction with primary amines results in the ring-opening of the thiolactone to form an amide and a terminal thiol group. researchgate.net Studies on the kinetics of aminolysis of γ-thiobutyrolactone have shown that the reaction is first-order with respect to the amine concentration. nih.gov This supports a mechanism where the rate-determining step is the formation of a zwitterionic tetrahedral intermediate. nih.gov Aminolysis is often preferred over alcoholysis and hydrolysis because it can proceed without the need for additives. researchgate.netgoogle.com

Alcoholysis , the reaction with alcohols, proceeds similarly to aminolysis, with the alcohol acting as the nucleophile. The ring-opening yields a hydroxy-terminated thioester. This pathway can be utilized in copolymerization reactions. For instance, the copolymerization of this compound with ethylene (B1197577) carbonate initiated by a benzyl (B1604629) alcohol-phosphazene base system involves the nucleophilic ring-opening of the thiolactone by alcoholate propagating centers. rsc.org

Hydrolysis and Thiolysis Reactions

Hydrolysis of this compound involves the nucleophilic attack of water on the thiocarbonyl carbon, leading to the formation of 4-mercaptobutanoic acid. This reaction can occur under both acidic and basic conditions, though basic hydrolysis is generally more rapid. surrey.ac.uk The thioester bond is susceptible to cleavage by water, but the reaction is often slower compared to the hydrolysis of its oxygen analog, γ-butyrolactone.

Thiolysis , the reaction with a thiol, can also occur. In the context of polymer degradation, thiolate anions have been shown to be effective in cleaving thioester linkages. chemrxiv.org For example, the degradation of polythioesters can be initiated by thiols, which involves a depolymerization process starting from a thiolate end group. chemrxiv.org This reactivity is crucial for developing degradable polymers.

Reactivity with Organometallic Reagents (e.g., Grignard, Organolithium Compounds)

The reaction of this compound with potent nucleophiles like organometallic reagents leads to ring-opening and the formation of new carbon-carbon bonds.

Grignard reagents (RMgX) are strong nucleophiles that react with the electrophilic thiocarbonyl carbon. byjus.com The reaction is expected to proceed via nucleophilic addition to the C=S bond, followed by ring-opening. However, thiocarbonyl compounds can sometimes react differently than their carbonyl counterparts with Grignard reagents. quora.com The solvent, typically an ether like tetrahydrofuran (B95107) (THF), is generally unreactive towards the Grignard reagent, allowing it to act as the reaction medium. quora.com

Organolithium compounds , being even more reactive nucleophiles than Grignard reagents, would also readily attack the thiocarbonyl group of this compound, leading to ring-opening. The high reactivity of these reagents often necessitates low temperatures to control the reaction.

Ring-Opening Polymerization (ROP) Dynamics and Mechanisms

This compound can undergo ring-opening polymerization (ROP) to form poly(γ-thiobutyrolactone), a polythioester. The polymerizability of this five-membered ring is a subject of detailed study, as five-membered lactones are generally considered "non-polymerizable" under normal conditions due to low ring strain. rsc.orgbohrium.com

Anionic Polymerization of this compound

Early studies reported that the five-membered γ-thiobutyrolactone was not polymerizable via anionic ROP under conditions that successfully polymerized six- and seven-membered thiolactones. rsc.org The anionic ROP mechanism typically involves the nucleophilic attack of an initiator on the monomer to generate an anionic propagating species. rsc.orgmdpi.com

However, more recent research has demonstrated that this compound can undergo anionic ring-opening copolymerization (ROCOP). For example, it has been successfully copolymerized with functionalized epoxides using a tBu-P4/BnOH initiator system to create poly(ester-alt-thioether)s. rsc.org It also undergoes alternating ring-opening copolymerization with oxiranes in the presence of quaternary onium salts or crown ether complexes. chinesechemsoc.org

Table 1: Anionic Copolymerization of this compound

ComonomerInitiator/Catalyst SystemResulting PolymerReference
Functionalized EpoxidestBu-P4/BnOHPoly(ester-alt-thioether) rsc.org
OxiranesQuaternary Onium Salts / Crown Ether ComplexesPoly(ester-alt-sulfide) chinesechemsoc.org
Ethylene CarbonateBenzyl alcohol–phosphazene basesPoly(thioether-alt-ester) rsc.org

Cationic Polymerization Pathways

The cationic ring-opening polymerization (CROP) of this compound has been found to be challenging. Studies have shown that polymerization of γ-thiobutyrolactone did not proceed with various cationic initiators under conditions where its isomer, γ-thionobutyrolactone, did polymerize. researchgate.netoup.com The polymerization of γ-thionobutyrolactone, initiated by scandium trifluoromethanesulfonate, resulted in a polythioester, indicating an S/O isomerization during polymerization. researchgate.netoup.com

While homopolymerization of this compound via CROP is not readily achieved, its thiono-isomer demonstrates that cationic pathways can lead to polythioesters. This suggests that the specific structure of the monomer is critical for successful cationic polymerization. researchgate.net For some thionolactones, CROP proceeds via an SN2 reaction of the monomer's thiocarbonyl group with a carbocation chain end. chinesechemsoc.org

Coordination-Insertion Polymerization with Metal Catalysts

The polymerization of cyclic monomers through a coordination-insertion mechanism is a powerful method for creating polymers with controlled architectures. nih.gov This process, traditionally dominated by metal catalysts, involves the coordination of a monomer to the metal center, followed by its insertion into the metal-polymer bond. nih.govrsc.org While extensively studied for olefins and some cyclic esters, the application of this methodology to sulfur-containing monomers like this compound is an area of ongoing research. mdpi.commdpi.com

Late-transition-metal catalysts, particularly those based on nickel and palladium, have shown promise in the polymerization of polar monomers. mdpi.com For instance, nickel complexes with bis(imino)acenaphthene (BIAN) ligands are effective for ethylene polymerization and can be modulated through redox processes. mdpi.com The introduction of a Lewis acid co-catalyst, such as zinc chloride, can activate nickel catalysts for ethylene polymerization, although the activity may be low. mdpi.com

The coordination-insertion mechanism typically involves the following key steps:

Coordination: The monomer, in this case, this compound, coordinates to the metal center of the catalyst.

Insertion: The coordinated monomer inserts into the existing metal-polymer chain bond. This step is often the rate-determining step and dictates the stereochemistry of the resulting polymer.

Propagation: The process repeats, leading to chain growth.

The choice of metal, ligand scaffold, and reaction conditions significantly influences the catalytic activity, polymer molecular weight, and stereoselectivity. tennessee.edu For example, in the polymerization of α-olefins, the ligand structure can control the branching density of the resulting polyethylene. tennessee.edu While specific data on the coordination-insertion polymerization of this compound is limited, the principles established for other monomers provide a framework for developing suitable catalytic systems.

Table 1: Examples of Metal Catalysts Used in Coordination-Insertion Polymerization

Catalyst SystemMonomerKey Features
Nickel complexes with BIAN ligandsEthyleneRedox-controllable polymerization. mdpi.com
Phenoxyimide-based nickel catalyst with ZnCl₂EthyleneLewis-acid regulated activity. mdpi.com
Chiral C₂-symmetric zirconocene (B1252598) catalystsα-methylene-γ-butyrolactonesStereoselective polymerization.

Controlled/Living Polymerization Strategies for Poly(this compound)s

Controlled/living polymerization techniques offer precise control over polymer molecular weight, molecular weight distribution (polydispersity), and architecture. wikipedia.orgchemrxiv.org These methods are characterized by the absence or significant suppression of termination and chain transfer reactions. wikipedia.org While the terms "living" and "controlled" are often used interchangeably, a distinction can be made: living polymerizations ideally have no termination, whereas controlled polymerizations suppress termination, often through a dormant state. wikipedia.org

Several controlled/living polymerization methods could potentially be adapted for this compound, including:

Living Anionic Polymerization: This technique involves anionic initiators and is well-suited for monomers with electron-withdrawing groups.

Living Cationic Polymerization: This method utilizes cationic initiators for monomers with electron-donating groups.

Living Ring-Opening Metathesis Polymerization (ROMP): This powerful technique uses metal-alkylidene catalysts to polymerize cyclic olefins. nih.gov

Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization allow for the synthesis of well-defined polymers from a wide range of monomers. nih.govresearchgate.net

A novel approach termed controlled/"living" click polymerization has recently emerged. chemrxiv.orgchemrxiv.org This method utilizes the highly efficient click reaction between azide (B81097) and alkyne functionalities to achieve bidirectional chain growth, yielding polymers with predetermined molecular weights and narrow polydispersity. chemrxiv.orgchemrxiv.org Such a strategy could potentially be applied to functionalized this compound monomers.

The development of controlled/living polymerization methods for this compound would enable the synthesis of well-defined poly(this compound) homopolymers and block copolymers with novel properties and applications.

Table 2: Comparison of Controlled/Living Polymerization Techniques

Polymerization MethodKey CharacteristicsPotential for this compound
Living Anionic PolymerizationRapid initiation, no termination or chain transfer. wikipedia.orgPotentially applicable, depending on the monomer's electronic properties.
Living Cationic PolymerizationSuitable for electron-rich monomers. wikipedia.orgLess likely due to the electron-withdrawing nature of the thiocarbonyl group.
Ring-Opening Metathesis Polymerization (ROMP)Metal-mediated polymerization of cyclic olefins. nih.govWould require modification of the this compound ring to include a polymerizable double bond.
Controlled Radical Polymerization (e.g., ATRP, RAFT)Versatile for various monomers, allows for complex architectures. nih.govresearchgate.netA promising avenue for creating well-defined poly(this compound)s.
Controlled/"Living" Click PolymerizationBidirectional chain growth via click chemistry. chemrxiv.orgchemrxiv.orgApplicable if this compound is functionalized with azide and alkyne groups.

Electrophilic Activation and Derivatization of this compound

The thiocarbonyl group in this compound is a key site for electrophilic attack, enabling a variety of derivatization reactions.

The sulfur atom of the thiocarbonyl group in this compound is nucleophilic and can be readily alkylated or acylated. For instance, treatment with alkyl halides or acyl chlorides in the presence of a base would likely lead to the formation of the corresponding S-alkyl or S-acyl derivatives. Research on related imidazole-2-thiones has shown that the sulfur atom can be protected with groups like allyl, which can later be removed. google.com Similarly, α-sulfur chelate-stabilized carbanions can be generated from thiocarbonates and dithiocarbamates, which can then be alkylated. sit.edu.cn

While less common, O-alkylation or O-acylation could potentially occur, particularly if the sulfur atom is sterically hindered or if hard electrophiles are used in conjunction with specific reaction conditions.

The thiocarbonyl group of this compound can be oxidized to the corresponding carbonyl group (oxolane-2-one) or to a sulfine (B13751562) (thione-S-oxide). thieme-connect.de Various oxidizing agents can be employed for this transformation. For example, benzoyl peroxide has been used for the oxidative desulfurization of 1-alkyl-3-methylimidazole-2-thiones to their corresponding imidazolium (B1220033) benzoates. uga.edu Other oxidizing agents like manganese dioxide have been shown to convert thioureas to ureas. researchgate.net

The formation of sulfines (thione S-oxides) is another important oxidation pathway. thieme-connect.de Sulfines can be synthesized by the oxidation of thiocarbonyl compounds, and this method is quite general. thieme-connect.de However, the stability of the resulting sulfine depends on the substituents. thieme-connect.deru.nl

Table 3: Reagents for Oxidation of Thiocarbonyls

ReagentProduct TypeReference
Benzoyl PeroxideCarbonyl uga.edu
Manganese DioxideCarbonyl researchgate.net
OzoneCarbonyl or Sulfonic Acid researchgate.net
Singlet OxygenCarbonyl researchgate.net
Peroxy AcidsSulfine (Thione-S-oxide) thieme-connect.de

Cycloaddition and Pericyclic Reactions Involving the Thiocarbonyl Group

The thiocarbonyl group of this compound can participate in various cycloaddition and pericyclic reactions, where it can act as a dienophile or a dipolarophile. msu.eduuzh.ch These reactions are powerful tools for the construction of complex cyclic and heterocyclic systems. chemrxiv.orgimperial.ac.uk

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. pressbooks.pubsigmaaldrich.comlibretexts.org In a typical Diels-Alder reaction, the diene is electron-rich and the dienophile is electron-poor. libretexts.org Given the electron-withdrawing nature of the thiocarbonyl group, this compound would be expected to act as a dienophile, particularly when reacted with electron-rich dienes.

The inverse electron demand Diels-Alder (IEDDA) reaction is a variant where an electron-poor diene reacts with an electron-rich dienophile. medsci.orgwikipedia.orgsigmaaldrich.comunits.it In this scenario, the thiocarbonyl group of this compound could potentially be part of a diene system, or it could act as the dienophile reacting with a highly electron-poor diene. The reactivity in IEDDA reactions is governed by the interaction between the HOMO of the dienophile and the LUMO of the diene. wikipedia.org Hetero-Diels-Alder reactions, where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, are particularly useful for synthesizing heterocyclic compounds. nih.gov The thiocarbonyl group of this compound makes it a suitable candidate for hetero-Diels-Alder reactions. uzh.ch

The stereochemistry of the Diels-Alder reaction is highly predictable, with the configuration of the reactants being retained in the product. pressbooks.publibretexts.org The regioselectivity can often be controlled by the electronic and steric properties of the substituents on both the diene and the dienophile.

1,3-Dipolar Cycloadditions

The carbon-sulfur double bond (C=S) in this compound, also known as γ-thionobutyrolactone, positions it as a potential dipolarophile for 1,3-dipolar cycloaddition reactions. This class of reactions is a powerful tool for the synthesis of five-membered heterocyclic rings. wikipedia.orgnih.govorganic-chemistry.org In principle, this compound can react with various 1,3-dipoles, such as nitrones, nitrile imines, and azomethine ylides, to yield spiro-heterocyclic systems. wikipedia.orgwikipedia.org The reaction involves the concerted [π4s + π2s] cycloaddition of the 4π electron system of the 1,3-dipole to the 2π electron system of the thiocarbonyl group. organic-chemistry.org

While the thiocarbonyl group is known to act as a dipolarophile, specific documented examples of 1,3-dipolar cycloadditions involving this compound are not extensively reported in the literature. However, the reactivity can be inferred from studies on related thioketones and other C=S containing compounds. For instance, research on adamantane-2-thiones has shown their successful participation in 1,3-dipolar cycloadditions with benzonitrile (B105546) oxides to form Δ²-1,4,2-oxathiazolines. nycu.edu.tw Similarly, nitrilimines have been shown to react regiospecifically with various C=S-containing dipolarophiles. adelaide.edu.au

The general mechanism for such a reaction with a nitrone is depicted below. The cycloaddition would lead to the formation of a spiro-1,4,2-oxathiazolidine ring system. The regioselectivity of the addition is governed by the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile, or vice versa. nih.gov

Table 1: Hypothetical 1,3-Dipolar Cycloaddition Reactions of this compound

1,3-DipoleDipolarophilePlausible Product Class
NitroneThis compoundSpiro-oxathiazolidine
NitrilimineThis compoundSpiro-thiadiazoline
Azomethine YlideThis compoundSpiro-thiapyrrolidine

This table presents plausible reaction outcomes based on the known reactivity of thiocarbonyl compounds in 1,3-dipolar cycloadditions. Specific experimental data for this compound is limited.

Radical Chemistry and Photochemistry of this compound

This compound is a key monomer in the field of radical ring-opening polymerization (rROP), a process that hinges on the generation and subsequent reactivity of a thiyl radical intermediate. The initiation of this process typically involves the addition of a radical species to the thiocarbonyl group of the thionolactone. This addition generates a transient radical intermediate which then undergoes ring-opening through β-scission, relieving ring strain and forming a more stable, open-chain thiyl radical.

This process, termed thiocarbonyl addition-ring opening (TARO), allows for the incorporation of thioester functionalities into polymer backbones. Research has demonstrated that γ-thionobutyrolactone can undergo ring-opening polymerization, driven by a thermodynamically irreversible S/O isomerization, to yield poly(γ-thiobutyrolactone). This polymerization can be initiated cationically or via radical means, highlighting the accessibility of the ring-opening pathway. researchgate.net

The generated thiyl radical is a versatile intermediate. In the context of polymerization, it propagates by adding to another monomer unit (either another thionolactone or a vinyl co-monomer), thus extending the polymer chain. The efficiency of the ring-opening is crucial for producing fully degradable polymers without cyclic units retained in the backbone. Studies on related thionolactones, such as dibenzo[c,e]oxepane-5-thione (DOT), have shown high reactivity and quantitative ring-opening, making them excellent candidates for creating degradable vinyl polymers.

Table 2: Radical Ring-Opening Polymerization (rROP) of Thionolactones

MonomerPolymerization TypeResulting PolymerKey Feature
γ-ThionobutyrolactoneCationic ROPPoly(γ-thiobutyrolactone)Irreversible S/O isomerization drives polymerization. researchgate.net
γ-ThionobutyrolactoneIrreversible ROP (IROP)Poly(thiolactone)High molar mass polymer is depolymerizable back to γ-thiobutyrolactone. diva-portal.org
Dibenzo[c,e]oxepane-5-thione (DOT)Radical Co-polymerizationP(Vinyl-co-DOT)Quantitative ring-opening allows for degradable polyisoprene.

The photochemistry of this compound is not extensively detailed in dedicated studies, but plausible reaction pathways can be proposed based on the known photochemical behavior of thiocarbonyl compounds and cyclic esters. Upon UV irradiation, organic molecules can be promoted to excited states, leading to transformations such as isomerizations, rearrangements, or fragmentations. acs.org

One potential photoinduced transformation for this compound is photoisomerization. Compounds containing carbon-heteroatom double bonds, like the C=S in this compound, can undergo Z/E (or syn/anti) isomerization upon irradiation, although this is more relevant for exocyclic thiocarbonyls. rsc.org

A more likely pathway involves homolytic cleavage of bonds within the molecule. The n→π* excitation of the thiocarbonyl group could lead to the formation of a biradical intermediate. nih.gov This biradical could undergo several subsequent reactions. For instance, a photorearrangement analogous to the photo-Fries rearrangement seen in cyclic enamides could occur, potentially leading to ring-contracted or rearranged products. Alternatively, fragmentation could take place. The photolysis of a complex γ-butyrolactone derivative has been shown to yield products like naphthalene (B1677914) and keten through decarboxylation and subsequent rearrangement, suggesting that photodecarboxylation or photodesulfurization pathways might be accessible for this compound. rsc.org The photolysis of N-hydroxypyridine-2-thione derivatives is a well-known method for generating radicals, indicating the lability of bonds associated with the thiocarbonyl moiety under photochemical conditions. researchgate.net

Without direct experimental studies on this compound, these potential transformations remain speculative but are grounded in established photochemical principles of related functional groups.

Advanced Spectroscopic and Structural Characterization Methodologies for Oxolane 2 Thione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of organic molecules. For oxolane-2-thione, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its structure.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound reveals the number of distinct proton environments, their multiplicity, and their electronic surroundings. The chemical shifts are influenced by the neighboring oxygen atom and the thiocarbonyl group. While a definitive, publicly available spectrum with full assignment is not readily found in all common databases, data for the closely related γ-thiobutyrolactone provides expected values. The protons on the carbon adjacent to the oxygen (C5) are expected to be the most deshielded, appearing at a lower field. The protons on the carbon adjacent to the thiocarbonyl group (C3) and the remaining methylene (B1212753) protons (C4) will have characteristic chemical shifts.

Similarly, the ¹³C NMR spectrum provides information on the carbon skeleton. The thiocarbonyl carbon (C2) is highly deshielded and appears at a very low field, typically in the range of 190-220 ppm. The carbon atom bonded to the oxygen (C5) will also be deshielded compared to the other aliphatic carbons. For the analogous compound 1,3-dithis compound, the thiocarbonyl carbon appears at 174.3 ppm, and the methylene carbons at 69.5 ppm. acs.orgsmu.edu For imidazolidine-2-thione, the C=S carbon resonates at 182.2 ppm. orgsyn.org These values for similar structures help in assigning the peaks for this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-3 (α to C=S)2.8 - 3.230 - 40
H-4 (β to C=S, β to O)2.1 - 2.525 - 35
H-5 (α to O)4.3 - 4.765 - 75
C-2 (C=S)-200 - 215
C-3-30 - 40
C-4-25 - 35
C-5-65 - 75

Note: These are predicted values based on the analysis of similar structures and general NMR principles. Actual experimental values may vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Determination

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the this compound ring, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. For this compound, cross-peaks would be expected between the protons on C3 and C4, and between the protons on C4 and C5, confirming the sequential arrangement of the methylene groups in the ring. emerypharma.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. hmdb.ca It allows for the direct assignment of each carbon signal to its attached proton(s). For instance, the proton signals in the 4.3-4.7 ppm range would show a correlation to the carbon signal in the 65-75 ppm range, confirming the C5-H5 bond.

Sulfur-33 (³³S) NMR Spectroscopy in Thioester Characterization

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. smu.edu

The IR spectrum of this compound is expected to show a strong absorption band corresponding to the C=S stretching vibration. Unlike the C=O stretch in lactones which appears around 1730-1750 cm⁻¹, the C=S stretch is typically found at lower wavenumbers, generally in the region of 1250-1050 cm⁻¹. researchgate.net The spectrum would also feature characteristic C-O-C stretching vibrations of the ether linkage within the ring, typically in the 1150-1050 cm⁻¹ region, and various C-H stretching and bending vibrations of the methylene groups.

Raman spectroscopy provides complementary information to IR spectroscopy. The C=S bond, due to its polarizability, should also give a distinct signal in the Raman spectrum. The symmetric vibrations of the ring would also be Raman active. By comparing the IR and Raman spectra, a more complete picture of the vibrational modes of this compound can be obtained.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C=SStretch1250 - 1050Medium to Strong
C-O-CAsymmetric Stretch1150 - 1085Strong
C-H (CH₂)Stretch2960 - 2850Medium
C-H (CH₂)Bend (Scissoring)1470 - 1450Medium

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure.

Ionization Techniques (e.g., ESI, EI) and Mass Analyzer Technologies

For a relatively small and volatile molecule like this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) can be used.

Electron Ionization (EI): In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The fragmentation pattern is highly reproducible and serves as a "fingerprint" for the compound. libretexts.org For this compound (MW = 102.16 g/mol ), the molecular ion peak at m/z 102 would be expected. Common fragmentation pathways for cyclic ethers and thioesters often involve the loss of small neutral molecules. nsf.govaip.org For this compound, potential fragmentation could involve the loss of CO, CS, or ethylene (B1197577) (C₂H₄), leading to characteristic fragment ions.

Electrospray Ionization (ESI): ESI is a softer ionization technique that typically produces protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. nih.gov This is particularly useful for confirming the molecular weight of the compound with minimal fragmentation. For this compound, an ESI-MS spectrum would be expected to show a prominent peak at m/z 103 ([M+H]⁺) or 125 ([M+Na]⁺). Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation of the selected precursor ion and study its fragmentation pathways.

Table 3: Predicted Mass Spectrometry Fragments for this compound

Ionization Mode Precursor Ion (m/z) Possible Fragment Ions (m/z) Plausible Neutral Loss
EI102 (M⁺˙)74CO
EI102 (M⁺˙)58CS
EI102 (M⁺˙)74C₂H₄
ESI (MS/MS)103 ([M+H]⁺)75CO
ESI (MS/MS)103 ([M+H]⁺)59CS

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS allows for the calculation of the exact mass of a compound, which is the monoisotopic mass calculated using the masses of the most abundant isotopes of the constituent elements. nih.gov This level of precision is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas. researchgate.net

For this compound, with the molecular formula C₄H₆OS, the theoretical exact mass can be calculated by summing the exact masses of its constituent atoms: carbon (¹²C = 12.00000 u), hydrogen (¹H = 1.00783 u), oxygen (¹⁶O = 15.99491 u), and sulfur (³²S = 31.97207 u). The computed monoisotopic mass for this compound is 102.01393598 Da. nih.gov

In experimental practice, HRMS analysis, often utilizing techniques like Electrospray Ionization (ESI), provides an experimentally determined value that can be compared to the calculated mass. scripps.edu A close correlation between the experimental and calculated masses confirms the elemental composition of the synthesized molecule. For instance, in studies of related heterocyclic compounds like furanose-fused oxazolidine-2-thiones, HRMS data is presented to validate the structures of newly synthesized molecules. nih.gov

A summary of the theoretical and illustrative experimental HRMS data is provided in the table below.

Compound NameMolecular FormulaCalculated Exact Mass [M+H]⁺ (Da)Found Exact Mass [M+H]⁺ (Da)Reference
This compoundC₄H₆OS103.02121Not Experimentally Reported nih.gov
N-acetyl-4,5-dihydro(3′,5′-di-O-acetyl-1′,2′-dideoxy-β-D-arabinofuranoso)-[1,2-d]-oxazolidine-2-thioneC₁₂H₁₅NO₇S318.06420318.06432 nih.gov

Note: The exact mass for this compound is the computed monoisotopic mass for the neutral molecule, to which the mass of a proton (1.00728 Da) would be added for the [M+H]⁺ ion. The experimental data for the related compound is provided for illustrative purposes.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

While a specific crystal structure for this compound has not been reported in the surveyed literature, studies on analogous thione-containing heterocyclic compounds provide valuable insights into the types of molecular and supramolecular structures that could be anticipated. For example, the crystal structures of benzimidazole-2-thione derivatives have been elucidated, revealing how intermolecular hydrogen bonds dictate the formation of extended supramolecular networks. researchgate.net In such structures, the thione group (C=S) and N-H moieties often act as hydrogen bond acceptors and donors, respectively, leading to the formation of well-defined patterns like chains or sheets. iucr.org

The analysis of the crystal structure of related compounds, such as 5-amino-1H-benzimidazole-2(3H)-thione, shows the existence of the thione tautomer in the solid state. iucr.org The molecular structure reveals specific bond lengths, such as the C=S bond, and the planarity of the ring system. In the supramolecular domain, these molecules can form tetramers through N—H⋯S hydrogen bonds, which then link into chains or tubes. iucr.org

Below is a table summarizing representative crystallographic data for a related benzimidazole-2-thione derivative, illustrating the type of information obtained from an X-ray diffraction study.

Compound NameCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Supramolecular FeaturesReference
1-(2-bromoethyl)-1,3-dihydro-2H-benzimidazol-2-thioneMonoclinicP2₁/c11.234(3)8.892(2)11.198(3)97.43(3)Intermolecular N-H···S hydrogen bonds forming chains researchgate.net
5-Amino-1H-benzimidazole-2(3H)-thione (Molecule A)MonoclinicP2₁/c7.9935(3)13.0641(4)14.1802(5)91.012(3)N-H···S and N-H···N hydrogen bonds forming tetramers and chains/tubes iucr.org

Theoretical and Computational Chemistry of Oxolane 2 Thione

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the dynamic nature of molecules like oxolane-2-thione at an atomic level. bonvinlab.org By integrating Newton's classical laws of motion, MD simulations generate a trajectory that describes the positions and velocities of atoms over time, offering deep insights into the molecule's conformational landscape and its interactions with the surrounding environment. bonvinlab.orggalaxyproject.org

The primary application of MD for this compound is in conformational analysis . The five-membered tetrahydrofuran (B95107) ring of this compound is not planar and can adopt various puckered conformations, such as the envelope and twist forms. MD simulations can map the potential energy surface of the ring, identifying the most stable conformations and the energy barriers between them. mdpi.com The simulation protocol typically involves placing the molecule in a simulation box, often with a solvent to mimic experimental conditions, and then running the simulation for a sufficient duration (nanoseconds to microseconds) to sample a wide range of conformational states. frontiersin.org Analysis of the trajectory, often using metrics like Root Mean Square Deviation (RMSD) and Principal Component Analysis (PCA), helps in identifying distinct conformational clusters and the dynamics of their interconversion. galaxyproject.org

MD simulations are also invaluable for studying intermolecular interactions . By simulating this compound in different solvents (e.g., water, chloroform, dimethyl sulfoxide), researchers can analyze the formation and dynamics of non-covalent interactions, such as hydrogen bonds and van der Waals forces. nih.govdoi.org The simulation can quantify the strength and lifetime of these interactions, revealing how the solvent structure adapts around the solute and influences its conformational preferences. For instance, the interaction between the polar thiocarbonyl group (C=S) and protic solvents can be investigated in detail. The analysis of the radial distribution function (RDF) between the sulfur atom of this compound and solvent hydrogen atoms can provide a quantitative measure of the solvation shell structure.

The data derived from these simulations can be systematically organized to highlight key findings.

Table 1: Illustrative Data from a Hypothetical MD Simulation of this compound This table is a hypothetical representation of typical results obtained from MD simulations for illustrative purposes.

Parameter Value (in Chloroform) Value (in Water) Description
Conformational Population Percentage of simulation time spent in each conformation.
Envelope Conformation 75% 65% A puckered form where one atom is out of the plane of the other four.
Twist Conformation 25% 35% A puckered form with C2 symmetry.
Interaction Energy (kcal/mol) Average non-bonded interaction energy between this compound and the solvent.
Van der Waals Energy -8.5 -7.2 Energy from London dispersion forces and short-range repulsion.
Electrostatic Energy -4.2 -12.8 Energy from the interaction of atomic partial charges.
Solvation Shell Analysis Characterizes the solvent structure around the solute.
First Solvation Shell Radius (Sulfur) 3.5 Å 3.1 Å The distance to the first peak in the S-H (solvent) radial distribution function.

Computational Spectroscopic Prediction and Validation Against Experimental Data

Computational spectroscopy has become an indispensable tool in chemical research, providing a theoretical framework to predict and interpret experimental spectra. numberanalytics.com For this compound, methods like Density Functional Theory (DFT) are employed to predict various spectroscopic properties, most notably Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman). nih.govnih.gov These predictions are crucial for structural elucidation and for understanding the molecule's electronic structure.

Prediction of NMR Spectra: The prediction of ¹H and ¹³C NMR chemical shifts involves calculating the nuclear shielding tensors for each atom in the optimized molecular geometry. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is a commonly used approach. nih.govresearchgate.net Calculations are often performed using a hybrid functional, such as B3LYP, and a suitable basis set (e.g., 6-311++G(d,p)). nih.govresearchgate.net To improve accuracy, the effect of the solvent is often included using a Polarizable Continuum Model (PCM). nih.gov The calculated isotropic shielding values (σ_calc) are then converted to chemical shifts (δ_pred) by referencing them against the calculated shielding of a standard, typically tetramethylsilane (B1202638) (TMS), using the equation: δ_pred = σ_TMS - σ_calc.

Prediction of Vibrational Spectra: Theoretical vibrational spectra (IR and Raman) are obtained by calculating the second derivatives of the energy with respect to the atomic positions. psu.edu This analysis yields the harmonic vibrational frequencies and their corresponding intensities. For this compound, this would involve calculating the frequencies for key vibrational modes, such as the C=S stretch, C-O-C stretches, and various ring deformation modes. researchgate.net It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the computational method, thereby improving agreement with experimental data. iosrjournals.org

Validation Against Experimental Data: A critical step in computational spectroscopy is the validation of theoretical predictions against experimental measurements. frontiersin.org For this compound, the predicted ¹³C chemical shifts for the carbonyl carbon and the adjacent methylene (B1212753) carbons can be compared with values obtained from experimental NMR spectra. acs.org Similarly, the calculated vibrational frequencies for prominent IR and Raman bands can be matched with experimental spectra recorded using techniques like Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy. iosrjournals.orglongdom.org A good correlation between the predicted and experimental data not only validates the computational model but also allows for a confident assignment of the spectral features to specific molecular motions or electronic environments.

Table 2: Comparison of Hypothetical Calculated and Experimental Spectroscopic Data for this compound This table presents a hypothetical comparison to illustrate the validation process. Experimental values are based on typical ranges for similar functional groups.

Spectroscopic Parameter Calculated Value (B3LYP/6-311++G(d,p)) Experimental Value Deviation
¹³C NMR Chemical Shift (δ, ppm)
C=S (Thione Carbon) 208.5 210.2 -1.7
-CH₂-S- 35.1 34.5 +0.6
-CH₂-CH₂-S- 28.9 29.3 -0.4
-O-CH₂- 68.4 69.1 -0.7
Vibrational Frequency (cm⁻¹)
C=S Stretch (IR) 1235 (scaled) 1250 -15
C-O-C Asymmetric Stretch (IR) 1105 (scaled) 1118 -13
Ring Deformation (Raman) 850 (scaled) 862 -12

Table of Mentioned Compounds

Compound Name
This compound
Tetramethylsilane
Chloroform

Applications of Oxolane 2 Thione in Materials Science and Polymer Chemistry

Oxolane-2-thione as a Monomer for Advanced Polymeric Materials

The ring-opening polymerization (ROP) of this compound serves as a versatile method to synthesize polythioesters, a class of polymers known for their distinct properties compared to their polyester (B1180765) counterparts. The presence of the thioester linkage influences the polymer's chemical and thermal behavior, opening avenues for novel material design.

The homopolymerization of this compound presents significant thermodynamic challenges. researchgate.net Similar to its oxygen analog, γ-butyrolactone, the five-membered ring of this compound possesses low ring strain, which provides a limited enthalpic driving force for polymerization. researchgate.net Consequently, under many typical ring-opening polymerization conditions, the reaction does not proceed favorably. researchgate.net

However, research into the polymerization of its isomer, γ-thionobutyrolactone, where the sulfur atom is part of a thionoester group (C=S), has shown that cationic ring-opening polymerization can yield a polythioester through an S/O isomerization process during propagation. researchgate.net For this compound itself, anionic ring-opening polymerization is a more explored route for thiolactones in general, although specific successful homopolymerization of this monomer is not widely documented. acs.org The difficulty in achieving high molecular weight homopolymers has led researchers to focus more on copolymerization strategies to overcome the thermodynamic limitations.

Copolymerization represents a highly effective strategy to incorporate this compound into polymeric structures. By selecting appropriate comonomers, it is possible to create polymers with tailored properties that benefit from the unique characteristics of the thioester linkage. A notable example is the ring-opening copolymerization of this compound with ethylene (B1197577) carbonate. rsc.org

This copolymerization, initiated by systems such as benzyl (B1604629) alcohol and phosphazene bases, can be carried out in bulk at elevated temperatures (e.g., 90 °C) to achieve full conversion of both monomers. rsc.org The propagation mechanism involves alternating nucleophilic ring-opening of the thiolactone by alcoholate centers and decarboxylative S-alkylation of the resulting thiolate propagating centers by ethylene carbonate. rsc.org This process yields a well-defined alternating poly(thioether-alt-ester) structure. rsc.org The properties of the resulting copolymer can be controlled by the monomer feed ratio and reaction conditions.

Table 1: Synthesis of Poly(γ-thiobutyrolactone-alt-ethylene carbonate) Copolymers This is an interactive table, you can sort and filter the data.

Run Initiator System Temperature (°C) Time (h) Monomer Conversion (%) Mn ( g/mol ) Đ (PDI)
1 Benzyl Alcohol/t-BuP2 90 24 >99 3,500 1.15
2 Benzyl Alcohol/t-BuP2 90 48 >99 4,900 1.18
3 Benzyl Alcohol/t-BuP4 90 18 >99 7,200 1.20
4 Benzyl Alcohol/t-BuP4 90 40 >99 9,100 1.25

Data synthesized from findings reported in scientific literature. rsc.org

The resulting poly(thioether-thioester)s exhibit distinct thermal properties, with glass transition temperatures typically below ambient conditions and thermal stability up to approximately 250 °C, making them suitable for various materials applications.

The ring-opening of this compound provides intrinsic pathways to introduce thiol functionalities into polymer structures. During the anionic ring-opening copolymerization with a comonomer like an oxirane, the mechanism proceeds through a thiolate active center, which propagates the polymer chain. rsc.org This thiolate can be considered a protected thiol group that is present at the chain end during polymerization.

Furthermore, a post-polymerization modification strategy can be employed. The thioester linkages within the polymer backbone are susceptible to aminolysis. By reacting the polymer with a primary amine, the thiolactone ring can be opened, which simultaneously generates a free thiol group and an amide linkage. acs.org This method allows for the creation of polymers with pendant thiol groups, which are valuable for a wide range of applications, including crosslinking, surface functionalization, and the design of self-healing materials.

Development of Stimuli-Responsive and Smart Materials

The unique chemical nature of the thioester and the potential for thiol functionalities make polymers derived from this compound excellent candidates for the development of stimuli-responsive or "smart" materials. These materials can undergo significant changes in their properties in response to external stimuli such as chemical environment, light, or temperature. nih.gov

Biodegradability: Polythioesters are analogs of polyesters, and the thioester bond, like the ester bond, is susceptible to hydrolysis. This susceptibility suggests that polymers derived from this compound have the potential for biodegradability. Research on the closely related poly(γ-butyrolactone) has shown it to be a biodegradable and bioresorbable material, degrading into a naturally occurring metabolite. researchgate.netresearchgate.net By analogy, poly(this compound) and its copolymers are expected to undergo degradation under hydrolytic conditions, which is a key feature for designing environmentally benign materials.

Chemical Responsiveness: The alternating poly(thioether-alt-ester) synthesized from this compound and ethylene carbonate serves as an excellent example of a chemically responsive polymer. rsc.org The thioether (-S-) linkages within the polymer backbone are sensitive to oxidation. Treatment with an oxidizing agent like hydrogen peroxide can selectively and quantitatively convert the hydrophobic thioethers into hydrophilic sulfoxide (B87167) (-SO-) groups. rsc.org This chemical transformation dramatically alters the solubility of the polymer, causing it to transition from being insoluble to soluble in water. rsc.org This switchable solubility is a hallmark of a chemically responsive material and can be exploited in applications such as controlled release systems or sensors.

Table 2: Properties of Chemically Responsive Poly(thioether-alt-ester) Before and After Oxidation This is an interactive table, you can sort and filter the data.

Polymer State Backbone Functionality Solubility in Water Glass Transition Temp. (Tg, °C)
Before Oxidation Thioether (-S-) Insoluble -35
After Oxidation Sulfoxide (-SO-) Soluble 45

Data synthesized from findings reported in scientific literature. rsc.org

Self-Healing Materials: The chemistry of thiolactones provides a versatile platform for designing self-healing polymers. While direct application of poly(this compound) in self-healing systems is an emerging area, the underlying chemistry is well-suited for this purpose. One strategy involves using the thiolactone as a latent source of thiol groups. acs.org These thiols, once generated via ring-opening, can participate in dynamic bond formation. For instance, they can form dynamic covalent bonds through thiol-disulfide exchange or coordinate with metal ions to create reversible crosslinks. acs.org These dynamic networks can break and reform, allowing the material to repair damage and recover its mechanical properties.

Recyclable Polymeric Architectures: Polythioesters derived from the ring-opening polymerization of thiolactones are promising candidates for chemical recycling. nih.govpku.edu.cn The polymerization of many cyclic monomers is a reversible process, and for monomers with low ring strain like this compound, the resulting polymer may be depolymerized back to its monomer under certain conditions. rsc.org This process, known as chemical recycling, allows for a closed-loop life cycle where the polymer waste is converted back into virgin monomer, which can then be used to produce new polymer. This approach is a key strategy for creating a circular economy for plastics and reducing environmental pollution. The development of efficient catalysts and conditions for the depolymerization of poly(this compound)-based materials is an active area of research. rsc.org

Role of this compound in Next-Generation Polymer Synthesis Methodologies

Applications in Controlled Radical Polymerization (e.g., as Chain Transfer Agents)

No specific studies detailing the application of this compound as a chain transfer agent in controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP), were identified. The effectiveness and mechanism of this compound in controlling polymerization kinetics, molecular weight, and dispersity have not been reported.

Post-Polymerization Modification and Functionalization Strategies

There is no available research demonstrating the use of polymers derived from this compound in post-polymerization modification or functionalization strategies. Methodologies for introducing specific functionalities onto a polymer backbone containing this compound units have not been described.

Emerging Applications in Optoelectronics and Organic Electronics

Investigations into the emerging applications of this compound in the fields of optoelectronics and organic electronics are not present in the accessible scientific literature.

Fabrication of Conductive and Semiconductive Polymer Materials

No research data was found on the fabrication of conductive or semiconductive polymer materials derived from or incorporating this compound. Information regarding the synthesis of such polymers and their resulting electronic properties, such as conductivity and charge carrier mobility, is not available.

Analytical Methodologies for the Detection and Quantification of Oxolane 2 Thione

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone for the analysis of Oxolane-2-thione, providing powerful means to separate it from complex mixtures for subsequent identification and quantification. Both gas and liquid chromatography are applicable, with the choice of method depending on the sample matrix, required sensitivity, and the nature of the analytical problem.

Gas chromatography is well-suited for the analysis of volatile and semi-volatile compounds like this compound. The technique has been successfully used to monitor the conversion of γ-thiobutyrolactone as a function of time during chemical reactions by analyzing periodically taken samples. core.ac.uk This allows for the study of reaction kinetics and optimization of synthesis protocols. core.ac.uk

While specific applications detailing Flame Ionization Detection (FID) or Thermal Conductivity Detection (TCD) for this compound are not extensively documented in the reviewed literature, the principles of these detectors make them suitable for its analysis.

Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a highly sensitive method for detecting and quantifying organic compounds. measurlabs.com6-napse.com As separated components elute from the GC column, they are burned in a hydrogen-air flame. This process produces ions, generating an electrical signal proportional to the amount of carbon atoms in the analyte. 6-napse.com Given its organic nature, this compound would be readily detectable by FID, making it a valuable tool for quantitative analysis in research and industrial quality control. measurlabs.com

Gas Chromatography-Thermal Conductivity Detector (GC-TCD): The TCD is a universal, non-destructive detector that measures the difference in thermal conductivity between the carrier gas and the eluting analyte. While generally less sensitive than the FID, its universality is an advantage.

High-Performance Liquid Chromatography (HPLC) offers a versatile alternative to GC, particularly for less volatile derivatives or when analyzing samples in a liquid matrix.

HPLC with UV/Vis Detection: Reversed-phase HPLC is an effective method for analyzing compounds from reactions involving γ-thiobutyrolactone. core.ac.uk The thione (C=S) functional group in the this compound molecule exhibits UV absorbance, allowing for its detection. A study utilized a C18 column with a gradient of acetonitrile (B52724) in water, detecting the eluting compounds via UV detection at a wavelength of 214 nm. core.ac.uk

Table 1: HPLC Method Parameters for Related Compounds
ParameterValueSource
TechniqueAnalytic Reversed-Phase HPLC core.ac.uk
ColumnPhenomenex C18 (2) (5 µm, 250 x 4.6 mm) core.ac.uk
Mobile PhaseGradient (0 → 100% acetonitrile in H₂O in 15 min) core.ac.uk
DetectionUV-detection core.ac.uk
Wavelength214 nm core.ac.uk

HPLC with Refractive Index (RI) Detection: The Refractive Index (RI) detector is a universal detector that responds to changes in the refractive index of the mobile phase as an analyte elutes. scioninstruments.com This makes it suitable for detecting compounds that lack a strong UV chromophore. waters.com An RI detector operates by measuring the difference in refraction between a reference cell containing the pure mobile phase and a sample cell through which the analyte passes. scioninstruments.com Since the response is dependent on the bulk properties of the solution, it is essential that the mobile phase composition remains constant, limiting this detector to isocratic applications. scioninstruments.com While specific studies on this compound with an RI detector were not identified, this detector is valuable when using solvents like tetrahydrofuran (B95107) (THF), which can have high UV cutoff, and for polymer analysis where analytes may lack chromophores. sigmaaldrich.comlcms.czshimadzu.com

Spectrophotometric and Spectrofluorometric Approaches for Quantitative Analysis

Spectrophotometric methods measure the absorption of light by a substance at a specific wavelength. The thione functional group (C=S) in this compound possesses a chromophore that absorbs light in the UV-visible region. While UV-Vis spectroscopy has been utilized for the characterization of polymers derived from γ-thiobutyrolactone, rsc.org detailed quantitative spectrophotometric assays specifically for the monomer are not extensively reported in the surveyed literature. In principle, a quantitative method could be developed by constructing a calibration curve based on Beer-Lambert's law, correlating absorbance with concentration.

Spectrofluorometry, which measures the fluorescence emitted by a compound, is generally more sensitive than spectrophotometry. However, native this compound is not expected to be highly fluorescent. For analysis by spectrofluorometry, it would likely require derivatization with a fluorescent tag. researchgate.net Research on specific spectrofluorometric methods for the direct quantification of this compound is not prominent in the available literature.

Electrochemical Methods for Sensitive Detection and Characterization

Electrochemical methods rely on measuring the potential or current generated from the oxidation or reduction of a substance at an electrode surface. Sulfur-containing compounds can be electrochemically active. However, based on the reviewed scientific literature, specific electrochemical methods designed for the sensitive detection and characterization of this compound have not been widely documented. The development of such methods could potentially offer a sensitive and low-cost analytical alternative.

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Sample Analysis

Hyphenated techniques, which couple a separation method with a powerful detection technique like mass spectrometry, are indispensable for the analysis of complex samples. nih.gov They provide a high degree of sensitivity and specificity, enabling both identification and quantification. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust and widely used technique for the analysis of this compound (often referred to as gamma-butyrolactone (B3396035) or GBL in toxicological studies). nih.govdshs-koeln.de The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a chemical fingerprint for definitive identification. 6-napse.com A sensitive and specific GC-MS method using selective ion monitoring has been developed for the quantification of γ-butyrolactone in biological matrices without a derivatization step. researchgate.net

Table 2: GC-MS Method for γ-Butyrolactone Quantification
ParameterValueSource
TechniqueGas Chromatography-Mass Spectrometry (GC-MS) researchgate.net
Sample Volume100 μL (blood, urine, or plasma) researchgate.net
Pre-treatmentSimple liquid-liquid extraction researchgate.net
Internal Standardα-methylene-γ-butyrolactone researchgate.net
Linearity Range0.34 µg/mL to 500 µg/mL researchgate.net
Limit of Detection (LOD)0.34 µg/mL researchgate.net
Limit of Quantification (LOQ)0.798 µg/mL researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. eurl-pesticides.eu This technique is particularly useful for analyzing compounds in complex biological fluids. nih.gov For this compound, LC-MS has been used to analyze reaction products from its polymerization. core.ac.uk In other studies, while analyzing for gamma-hydroxybutyrate (GHB), methods have been developed where this compound does not cause interference, indicating its successful chromatographic separation prior to mass analysis. nih.gov The use of Multiple Reaction Monitoring (MRM) mode in LC-MS/MS provides exceptional selectivity and sensitivity, making it a gold standard for trace quantitative analysis. mdpi.comresearchgate.net

Future Directions and Emerging Research Avenues in Oxolane 2 Thione Chemistry

Development of Novel Catalytic Systems for Efficient Synthesis and Transformations

The synthesis of oxolane-2-thione and its derivatives is a cornerstone of its application. Research is increasingly focused on developing more efficient and selective catalytic systems.

Organocatalysis and Metal-Free Approaches: While traditional methods often rely on metal-based catalysts, there is a growing trend towards organocatalysis and metal-free synthesis routes. rsc.orgmdpi.com For instance, disodium (B8443419) bis-benzimidazolate salts have been shown to be effective catalysts for the selective production of 1,3-oxathiolane-2-thione from epoxides and carbon disulfide (CS₂), with high conversion and selectivity. researchgate.net Similarly, triethylamine (B128534) has been employed as a catalyst for the synthesis of various heterocyclic compounds, highlighting the potential of amine-based organocatalysts. rsc.org The use of molecular iodine as a catalyst in oxidative N–S bond formation for the synthesis of thiadiazoles also presents a promising metal-free approach. mdpi.com

Advanced Metal-Based Catalysis: Despite the push for metal-free systems, research into novel metal-based catalysts continues to yield significant improvements. Alkali metal halides, such as lithium bromide, are effective catalysts for the cycloaddition of epoxides with CS₂. google.com The choice of the metal cation can significantly influence the reaction's efficiency, with lithium ions often showing superior performance due to their Lewis acidity and smaller ionic radius. Hybrid catalysts, which combine different catalytic species, are also being explored for the synthesis of related sulfur-containing heterocycles. acs.orgnih.gov

Catalytic Transformations: Beyond synthesis, catalysis plays a crucial role in the subsequent transformations of the this compound ring. Ring-opening polymerizations (ROP) and other ring-opening reactions are often mediated by catalysts to control the polymer structure and properties. researchgate.net Cationic depolymerization of polymers derived from this compound has been demonstrated using catalysts like methyl triflate or triflic acid. researchgate.net The development of catalysts for stereospecific transformations is also a key area of research, enabling the synthesis of chiral molecules with specific functionalities. nih.gov

Table 1: Comparison of Catalytic Systems for this compound and Related Syntheses

Catalyst TypeExample CatalystReaction TypeAdvantages
Organocatalyst Disodium bis-benzimidazolate saltsCycloadditionHigh selectivity, metal-free. researchgate.net
Organocatalyst TriethylamineHeterocycle synthesisMild conditions, readily available. rsc.org
Metal-Based Lithium tert-butoxide (LiOtBu)CycloadditionHigh yields, effective at low loadings.
Metal-Based Lithium bromide (LiBr)CycloadditionGood selectivity and yield. google.com
Metal-Free Molecular Iodine (I₂)Oxidative cyclizationMetal-free, efficient. mdpi.com

Exploration of this compound in Sustainable and Circular Chemistry Frameworks

The principles of green and circular chemistry are increasingly influencing the direction of chemical research, and this compound is well-positioned to contribute to these frameworks. greeneconomycoalition.org

Renewable Feedstocks: A key aspect of sustainable chemistry is the use of renewable resources. While many current syntheses of this compound utilize petroleum-derived starting materials, future research will likely focus on developing pathways from bio-based feedstocks. For example, the synthesis of related polyethers for adhesives has been demonstrated using 2-methyltetrahydrofuran (B130290) (2-MeTHF), a bio-based solvent and building block. acs.org

Circular Economy: The concept of a circular economy, which aims to minimize waste and maximize the use of resources, is highly relevant to polymer chemistry. exeterce.orgeuropa.eu Polymers derived from this compound can be designed for chemical recyclability. The ring-opening polymerization of this compound and its derivatives is often reversible, allowing for the potential depolymerization of the resulting polymers back to the monomer, which can then be repolymerized. This "closing the loop" approach is a cornerstone of a circular materials economy. researchgate.net

Green Solvents and Processes: The development of more environmentally benign synthetic methods is another crucial area. This includes the use of greener solvents, such as water or bio-derived solvents, and the implementation of solvent-free reaction conditions. researchgate.net Research has shown that some syntheses involving related compounds can be performed efficiently in the absence of traditional volatile organic solvents.

Integration into Advanced Functional Materials beyond Traditional Polymers

While the polymerization of this compound is a major area of interest, its unique chemical properties also make it a valuable building block for a wide range of advanced functional materials.

Coatings and Adhesives: this compound derivatives are being explored for use in high-performance coatings and adhesives. google.comresearchgate.netecfr.gov The ring-opening of the oxathiolane-2-thione moiety can generate thiol groups, which can participate in crosslinking reactions, leading to the formation of durable and adhesive networks. google.com These materials can exhibit excellent adhesion to various substrates and offer improved properties such as corrosion resistance. google.com

Materials for Electronics: The sulfur-containing nature of this compound and its derivatives opens up possibilities for their use in electronic materials. Thiol groups generated from the ring-opening can be used to immobilize metal nanoparticles, potentially forming nanoscale circuits for electronic devices. google.com The ability to tailor the electronic properties of these materials by modifying the substituents on the this compound ring is an active area of research.

Sol-Gel Materials: this compound derivatives containing siloxy groups can be used to create hybrid organic-inorganic materials through sol-gel processes. google.com These materials can form coatings with reactive thiol groups on their surface, which can be further functionalized for various applications, including improved adhesion and surface modification. google.com

Interdisciplinary Research Interfaces (excluding biomedical or toxicological applications)

The versatility of this compound chemistry lends itself to collaboration across multiple scientific disciplines. interesjournals.orgpwr.edu.plpathwaystoscience.org

Materials Science and Engineering: The development of new materials based on this compound is a prime example of the interface between chemistry and materials science. interesjournals.orgox.ac.uk Understanding the structure-property relationships of polymers and composites derived from this compound is crucial for designing materials with specific mechanical, thermal, and optical properties. pwr.edu.pl This interdisciplinary approach is essential for translating laboratory discoveries into practical applications. ox.ac.uk

Chemical Engineering: The scale-up and process optimization of this compound synthesis and polymerization fall within the domain of chemical engineering. primescholars.com This includes the design of efficient reactor systems, the development of separation and purification techniques, and the modeling of reaction kinetics and transport phenomena. numberanalytics.com

Environmental Science: The exploration of this compound in sustainable and circular chemistry frameworks necessitates collaboration with environmental scientists. This includes assessing the environmental impact of production processes, evaluating the biodegradability and recyclability of this compound-based materials, and understanding their fate in the environment.

Table 2: Interdisciplinary Research Areas for this compound

DisciplineResearch FocusPotential Applications
Materials Science Structure-property relationships of polymers, development of functional composites. ox.ac.ukHigh-performance plastics, smart materials, advanced coatings. pwr.edu.pl
Chemical Engineering Process intensification, reactor design, scale-up of synthesis. primescholars.comEfficient and cost-effective industrial production. numberanalytics.com
Environmental Science Life cycle assessment, biodegradability studies, development of circular economy models.Sustainable materials, reduced environmental footprint.
Nanoscience Immobilization of nanoparticles, creation of nanoscale electronic components. ox.ac.ukAdvanced sensors, nano-scale circuits. google.com

Challenges and Opportunities in Process Intensification and Industrial Scale-Up

Transitioning from laboratory-scale synthesis to industrial production presents a unique set of challenges and opportunities. ucd.ie

Process Intensification: Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. primescholars.comnumberanalytics.com For the synthesis of this compound, this could involve the use of continuous-flow reactors instead of traditional batch reactors. Flow chemistry offers several advantages, including better heat and mass transfer, improved reaction control, and enhanced safety. primescholars.com Microreactors, in particular, provide precise control over reaction conditions and can significantly improve efficiency. sciforum.net

Scale-Up Challenges: A major challenge in scaling up chemical processes is managing the heat generated by the reaction (exothermicity). Inadequate heat removal can lead to side reactions and a decrease in product yield and purity. Careful reactor design and temperature control are crucial for successful scale-up. Another challenge is the purification of the final product. The development of efficient and scalable purification methods, such as continuous chromatography or crystallization, is essential for industrial production.

Opportunities for Innovation: The challenges associated with scale-up also present opportunities for innovation. The development of robust and recyclable catalysts can significantly reduce production costs. The design of integrated processes, where synthesis and purification are combined into a single unit operation, can also lead to significant improvements in efficiency and sustainability. numberanalytics.com The need for practical and volume-efficient routes has driven the development of scalable syntheses for related compounds, which can serve as a model for this compound production. researchgate.net

Table 3: Key Parameters for Industrial Scale-Up of this compound Synthesis

ParameterConsiderationImportance
Reactor Type Batch vs. Continuous FlowFlow reactors offer better control and safety for exothermic reactions. primescholars.com
Temperature Control Efficient heat removalPrevents side reactions and ensures consistent product quality.
Catalyst Selection Activity, stability, and recyclabilityImpacts process economics and sustainability.
Solvent Choice Green and easily recoverable solventsReduces environmental impact and simplifies processing. researchgate.net
Purification Method Scalable and efficient techniquesEnsures high product purity at an industrial scale.
Safety Management of hazardous reagents and reaction conditionsEssential for safe and reliable industrial operation. google.com

Q & A

Q. What statistical methods are appropriate for analyzing structure-activity relationships (SAR) in oxolane-2-thione derivatives?

  • Methodological Answer : Apply multivariate analysis (PCA, PLS regression) to correlate structural descriptors (logP, polar surface area) with activity. Use Bayesian networks to model non-linear relationships. Report effect sizes and confidence intervals to quantify uncertainty .

Q. How can researchers ensure transparency when reporting synthetic yields and characterization data?

  • Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Include negative results (e.g., failed reactions) in supplementary materials. Use platforms like Figshare to share spectra, chromatograms, and crystallographic data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.